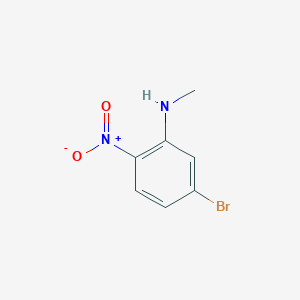

5-Bromo-N-methyl-2-nitroaniline

概要

説明

5-Bromo-N-methyl-2-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which are often used in the study of molecular structures and conformations. These compounds can form crystalline complexes with other molecules and have been the subject of various structural analyses using techniques such as X-ray diffraction and NMR spectroscopy. The related compounds have been shown to participate in nucleophilic substitution reactions and can form complexes with metal ions, indicating their potential utility in coordination chemistry .

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-N-methyl-2-nitroaniline often involves nucleophilic substitution reactions. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide leads to the substitution of the bromine atom and the formation of new derivatives . These reactions are indicative of the synthetic routes that could be employed to synthesize 5-Bromo-N-methyl-2-nitroaniline, involving the careful selection of starting materials and reaction conditions to achieve the desired substitution patterns.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-N-methyl-2-nitroaniline has been determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice. For instance, the structure of a complex containing 2-methyl-4-nitroaniline was solved to atomic resolution, revealing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . Additionally, the molecular structure and conformational preferences of related compounds have been confirmed by NMR spectroscopy and density functional theory calculations .

Chemical Reactions Analysis

The chemical reactivity of nitroaniline derivatives, including those related to 5-Bromo-N-methyl-2-nitroaniline, can be inferred from their participation in complexation reactions with metal ions. For example, 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been shown to form complexes with zinc(II) ions, with the nature of the solvent affecting the complexation process . These findings suggest that 5-Bromo-N-methyl-2-nitroaniline may also exhibit interesting reactivity patterns, particularly in the presence of metal ions and different solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are closely related to their molecular structure. The presence of substituents such as bromine, methyl, and nitro groups can influence properties like solubility, melting point, and reactivity. The intramolecular hydrogen bonding observed in some of these compounds can affect their chemical behavior, such as the ease of complexation with metal ions . The crystalline structures of these compounds provide insights into their solid-state geometries, which can be compared with molecular mechanics models to understand their physical properties better .

科学的研究の応用

Synthesis and Structural Studies

Reinvestigation of Synthesis : The reaction of 5-bromo-2-methylpyridine with o-nitroaniline, including 5-Bromo-N-methyl-2-nitroaniline, has been used to confirm and correct earlier literature reports on the synthesis of specific compounds (Peterson & Tolman, 1977).

Structural Analysis in Crystallography : In a study on DNA conformation, 5-Bromo-N-methyl-2-nitroaniline was part of a crystalline complex with 5-iodocytidylyl (3'-5')guanosine, revealing details about molecular interactions and structure (Vyas et al., 1984).

Chemical Synthesis Improvement : An improvement in the synthesis of 4-Bromo-2-chlorotoluene involved the use of 5-bromo-2-methylaniline, a derivative of 5-Bromo-N-methyl-2-nitroaniline, in the diazotization-Sandmeyer reaction (Xue Xu, 2006).

Applications in Medicinal Chemistry and Biochemistry

Urease Inhibitory Activity : A study on Schiff base compounds involving 5-Bromo-N-methyl-2-nitroaniline derivatives showed potential urease inhibitory activity, relevant in medicine and agriculture (Zulfiqar et al., 2020).

Charge Density and Hydrogen Bonds Study : The charge density study of 2-Methyl-5-nitroaniline, closely related to 5-Bromo-N-methyl-2-nitroaniline, provided insights into the role of hydrogen bonds in molecular aggregation, influencing the understanding of molecular interactions (Ellena et al., 2001).

Antimicrobial Activity : Compounds derived from 2-methyl-5-nitroaniline, structurally similar to 5-Bromo-N-methyl-2-nitroaniline, exhibited antimicrobial activity, indicating potential applications in combating microbial infections (Lingappa et al., 2011).

Molecular and Crystallography Research

Structural Analysis of Salts : Research on the crystal structures of salts of 2-methyl-5-nitroaniline, related to 5-Bromo-N-methyl-2-nitroaniline, provided deeper insights into the types of intermolecular interactions and hydrogen bonding patterns in such compounds (Medviediev & Daszkiewicz, 2019).

Nitroaniline Rearrangement Mechanism Studies : Studies on the rearrangement mechanisms of nitroaniline derivatives, including 5-Bromo-N-methyl-2-nitroaniline, contribute to a better understanding of chemical reaction pathways and molecular transformations (Deady et al., 1979).

作用機序

Mode of Action

The mode of action of 5-Bromo-N-methyl-2-nitroaniline involves a series of chemical reactions . The process begins with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta-directing, meaning it directs the subsequent reactions to occur at the meta position on the benzene ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-N-methyl-2-nitroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

5-bromo-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVGSRGPTYFWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442474 | |

| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-methyl-2-nitroaniline | |

CAS RN |

302800-13-1 | |

| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

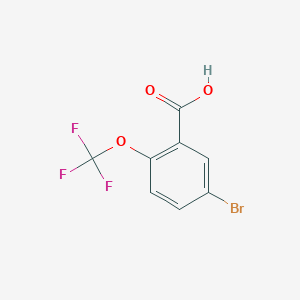

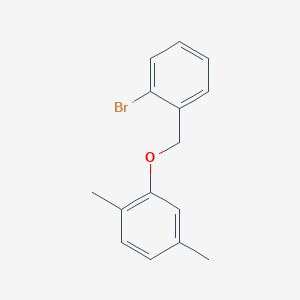

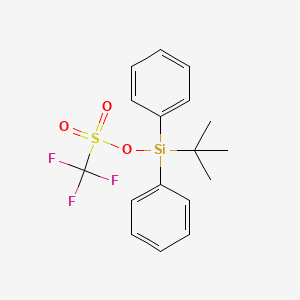

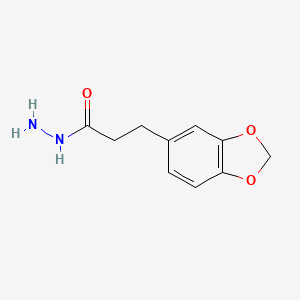

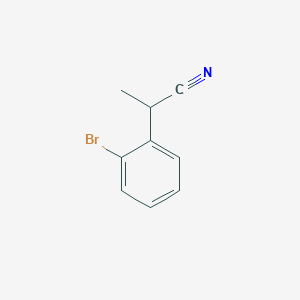

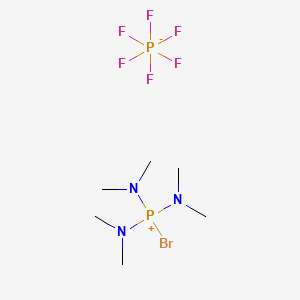

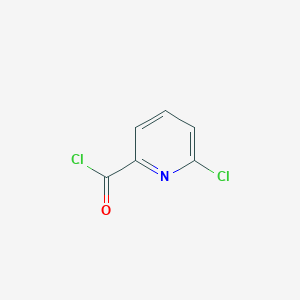

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)